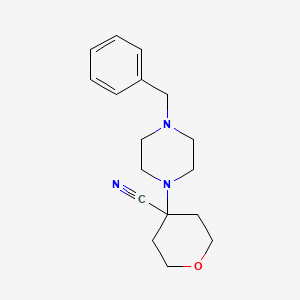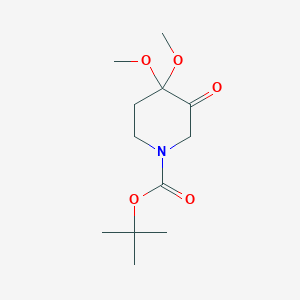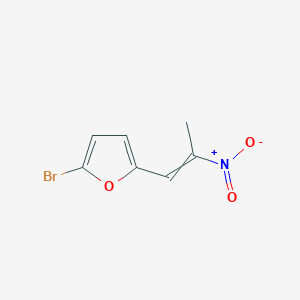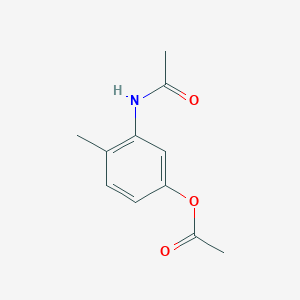
3-(Aminomethyl)-5-bromo-2-pyridinamine
Descripción general
Descripción
3-(Aminomethyl)-5-bromo-2-pyridinamine (AMBP) is an organic compound with a molecular formula of C5H7BrN2. It is a derivative of pyridine and is widely used in scientific research due to its unique properties. It has been used in a variety of applications such as in the synthesis of other compounds, in drug delivery systems, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Carcinogenic and Mutagenic Compounds
3-(Aminomethyl)-5-bromo-2-pyridinamine and related compounds have been synthesized for use in biological studies, particularly in the context of carcinogenicity and mutagenicity. One study involved synthesizing 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine found in broiled sardines, which is structurally related to aminobiphenyls and considered potentially carcinogenic. The synthesis aimed to make PPA and its possible metabolites available for biological studies, including its hydroxylamine and hydroxamic acid metabolites, which are putative proximate carcinogenic metabolites (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Development of Medicinal Chemistry Compounds
In medicinal chemistry, derivatives of 3-(Aminomethyl)-5-bromo-2-pyridinamine have been explored for their potential in drug development. A study reported a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. These products, derived from a three-dimensional molecular scaffold, are considered useful for identifying small molecules that optimally adapt to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).
Organic-Inorganic Perovskite Synthesis
Different dimensional lead bromide frameworks have been obtained by varying the substituent position of aminomethyl on the pyridine ring. For example, 2-(Aminomethyl)pyridine or 3-(aminomethyl)pyridine and PbBr2 were used to construct hybrid perovskites. These compounds exhibit special hydrogen bonds and unusual inorganic frameworks, demonstrating the versatility of 3-(aminomethyl)-5-bromo-2-pyridinamine in synthesizing materials with varied dimensional structures (Li, Zheng, Lin, & Lin, 2007).
Catalysis and Chemical Synthesis
This compound and its derivatives have been used in catalysis and chemical synthesis. For instance, a study demonstrated the efficient catalyzed amination of 5-bromo-2-chloropyridine to produce 5-amino-2-chloropyridine with excellent chemoselectivity. This showcases the potential of 3-(aminomethyl)-5-bromo-2-pyridinamine in catalytic processes, contributing to the efficient synthesis of various chemicals (Ji, Li, & Bunnelle, 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial membranes and Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . These targets play crucial roles in maintaining the structural integrity of bacteria and protein synthesis, respectively.
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to disruption of bacterial cell membranes or inhibition of protein synthesis .
Biochemical Pathways
Similar compounds have been found to affect the protein synthesis pathway by inhibiting the function of leucyl-trna synthetase . This enzyme plays a crucial role in the translation step of protein synthesis, where it attaches leucine to its corresponding tRNA molecule.
Pharmacokinetics
Similar compounds have shown good systemic exposure and tolerability in in vivo studies .
Result of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may lead to bacterial cell death due to disruption of cell membranes or inhibition of protein synthesis .
Action Environment
Similar compounds have shown to be effective in a wide range of environments .
Propiedades
IUPAC Name |
3-(aminomethyl)-5-bromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWDOHYXWCRROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-bromo-2-pyridinamine | |
CAS RN |
1335057-71-0 | |
| Record name | 3-(aminomethyl)-5-bromopyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)











